Butyl isovalerate
Butyl isovalerate
Butyl isovalerate is one of the volatile compounds found in jackfruit. It is responsible for the sweet and fruity flavor of jackfruit.
, also known as butyl isovalerate or fema 2218, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. is a sweet, apple, and fruit tasting compound that can be found in alcoholic beverages, fruits, and milk and milk products. This makes a potential biomarker for the consumption of these food products.
Butyl 3-methylbutanoate is a fatty acid ester.
, also known as butyl isovalerate or fema 2218, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. is a sweet, apple, and fruit tasting compound that can be found in alcoholic beverages, fruits, and milk and milk products. This makes a potential biomarker for the consumption of these food products.
Butyl 3-methylbutanoate is a fatty acid ester.
Brand Name:
Vulcanchem
CAS No.:
109-19-3
VCID:
VC20993637
InChI:
InChI=1S/C9H18O2/c1-4-5-6-11-9(10)7-8(2)3/h8H,4-7H2,1-3H3
SMILES:
CCCCOC(=O)CC(C)C
Molecular Formula:
C9H18O2
Molecular Weight:
158.24 g/mol
Butyl isovalerate
CAS No.: 109-19-3
Cat. No.: VC20993637
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Butyl isovalerate is one of the volatile compounds found in jackfruit. It is responsible for the sweet and fruity flavor of jackfruit. , also known as butyl isovalerate or fema 2218, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. is a sweet, apple, and fruit tasting compound that can be found in alcoholic beverages, fruits, and milk and milk products. This makes a potential biomarker for the consumption of these food products. Butyl 3-methylbutanoate is a fatty acid ester. |
|---|---|
| CAS No. | 109-19-3 |
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | butyl 3-methylbutanoate |
| Standard InChI | InChI=1S/C9H18O2/c1-4-5-6-11-9(10)7-8(2)3/h8H,4-7H2,1-3H3 |
| Standard InChI Key | AYWJSCLAAPJZEF-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)CC(C)C |
| Canonical SMILES | CCCCOC(=O)CC(C)C |
| Boiling Point | 150 °C |
| Colorform | Liquid |
| Flash Point | 53 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator